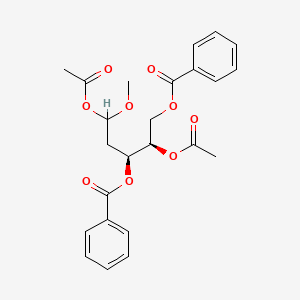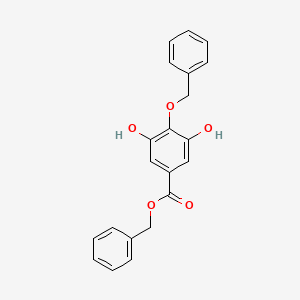
Metopimazine Acid
Overview
Description
Metopimazine Acid is a major metabolite of Metopimazine, a phenothiazine derivative. Metopimazine is primarily used as an antiemetic to treat nausea and vomiting. It is a dopamine D2 receptor antagonist and is known for its peripheral selectivity, meaning it does not readily cross the blood-brain barrier .
Mechanism of Action
Target of Action
Metopimazine Acid, a derivative of phenothiazine, primarily targets dopamine D2 and D3 receptors . It also shows antagonism towards adrenergic alpha1, histamine H1, and serotonin 5HT2a .
Mode of Action
this compound exerts its effects by antagonizing dopamine D2 and D3 receptors . This antagonism is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
The primary metabolic pathway for this compound involves a liver amidase . This enzyme catalyzes the formation of this compound from Metopimazine . Additionally, human liver cytosolic aldehyde oxidase (AO) also catalyzes the formation of this compound, albeit to a much lesser extent .
Pharmacokinetics
Metopimazine is rapidly metabolized to this compound, its major metabolite in humans . The maximum plasma concentration (Cmax) of Metopimazine is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . This compound constitutes approximately 78-89% of the circulating drug . Approximately 30% of a dose is recovered in the urine, mostly as the acid form .
Result of Action
The antagonism of dopamine D2 and D3 receptors by this compound results in antiemetic and gastroprokinetic effects . This makes it useful in the treatment of nausea and vomiting .
Action Environment
this compound is primarily metabolized by a liver amidase in humans . Therefore, the liver environment plays a crucial role in the action and efficacy of this compound. It is also worth noting that this compound presents a low risk of drug-drug interaction .
Biochemical Analysis
Biochemical Properties
Metopimazine Acid is primarily produced through the metabolism of Metopimazine by a liver amidase . This process involves the interaction of Metopimazine with enzymes in the liver, leading to the formation of this compound . The biochemical reactions involved in this process are complex and involve multiple biomolecules .
Cellular Effects
Metopimazine, from which this compound is derived, has antidopaminergic, antihistamine, and anticholinergic activity . It is a highly potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Molecular Mechanism
It is known that Metopimazine, the parent compound, exerts its effects through its antagonism of dopamine D2 and D3 receptors . This antagonism is thought to underlie the antiemetic and gastroprokinetic effects of Metopimazine .
Temporal Effects in Laboratory Settings
It is known that Metopimazine is rapidly metabolized to this compound, with a Tmax of approximately 2 hours .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Metopimazine, the parent compound, has been used in various doses to treat acute nausea and vomiting in clinical settings .
Metabolic Pathways
Metopimazine is primarily metabolized by a liver amidase to form this compound This suggests that this compound is involved in the metabolic pathways of the liver
Transport and Distribution
It is known that Metopimazine, the parent compound, does not readily cross the blood-brain barrier .
Subcellular Localization
Given that it is a metabolite of Metopimazine, it is likely to be found in the liver cells where Metopimazine is metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metopimazine Acid is synthesized through the metabolism of Metopimazine in the human body. The primary enzyme responsible for this conversion is a liver amidase . Additionally, human liver cytosolic aldehyde oxidase also plays a minor role in this metabolic pathway .
Industrial Production Methods: The industrial production of Metopimazine involves several steps:
Reaction of adjacent fluoro thiophenol and adjacent nitro to methylsulfonyl chlorobenzene: in acetone to obtain 2-(2-fluorophenylthio)-5-(methyl sulphonyl) nitrobenzene.
Heating with ethyl alcohol and ferric trichloride: to produce 2-(2-fluorophenylthio)-5-(methyl sulphonyl) aniline.
Addition of dimethyl sulfoxide and sodium hydride: , followed by cooling and water stirring to form 2-mesyl-10H-phenothiazine.
Reaction with 10-acetyl-2-mesyl-10H-phenothiazine and potassium hydroxide: to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Metopimazine Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium caroate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction processes.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Metopimazine Acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives.
Biology: Investigated for its role in metabolic pathways involving dopamine receptors.
Medicine: Studied for its potential use in treating gastroparesis and other gastrointestinal disorders.
Industry: Utilized in the development of antiemetic drugs and related pharmaceutical formulations.
Comparison with Similar Compounds
Metoclopramide: Another dopamine D2 receptor antagonist used as an antiemetic.
Domperidone: Similar to Metopimazine, it does not readily cross the blood-brain barrier and is used to treat nausea and vomiting.
Ondansetron: A serotonin 5-HT3 receptor antagonist used for similar indications.
Uniqueness: Metopimazine Acid is unique due to its peripheral selectivity and lack of central nervous system side effects. Unlike Metoclopramide, it does not interact with serotonin receptors, making it a safer option for patients with cardiovascular concerns .
Properties
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQSSAWBTAKELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676046 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-00-8 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes the metabolism of Metopimazine unique compared to other D2 antagonists used for gastroparesis?
A1: Unlike other D2 antagonists which are primarily metabolized by cytochrome P450 enzymes, Metopimazine is mainly metabolized by human liver microsomal amidase. [] This distinction is noteworthy as it suggests a potentially different metabolic profile and drug interaction potential.
Q2: What is the major metabolite of Metopimazine in humans and how is it formed?
A2: Metopimazine acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is primarily formed through the hydrolysis of an amide bond in Metopimazine, a reaction catalyzed by human liver microsomal amidase. [] While human liver cytosolic aldehyde oxidase (AO) can also contribute to MPZA formation, its role is significantly less prominent compared to amidase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)





![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)



